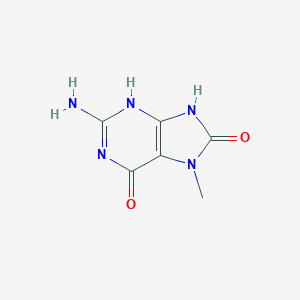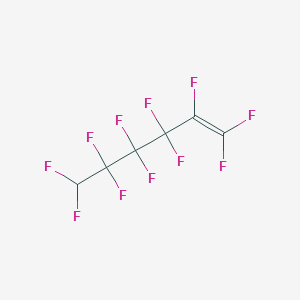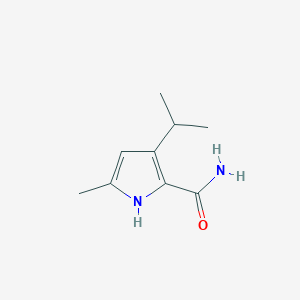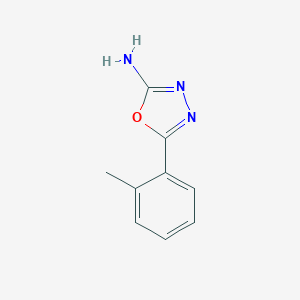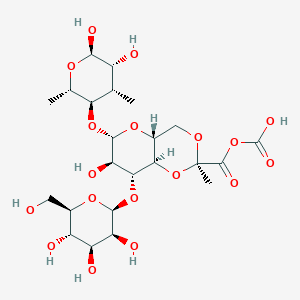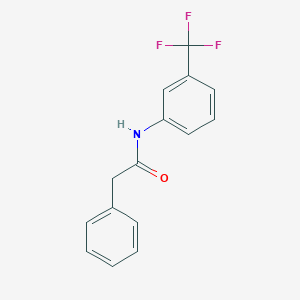
3'-三氟甲基-2-苯乙酰苯胺
描述
3-Trifluoromethyl-2-phenylacetanilide (TFPA) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in most organic solvents and has a low boiling point. TFPA is a versatile compound due to its various properties and its ability to form complexes with a variety of organic and inorganic compounds.
科学研究应用
Proteomics Research
Scientific Field
Biochemistry and Molecular Biology
Application Summary
3’-Trifluoromethyl-2-phenylacetanilide is utilized in proteomics research to study protein interactions and functions. It serves as a specialty reagent in the identification and quantification of proteins.
Methods of Application
The compound is often used in mass spectrometry-based proteomic analysis. It may be involved in labeling or modifying proteins or peptides to facilitate their detection and analysis.
Results and Outcomes
The use of this compound in proteomics can lead to the discovery of novel protein functions and interactions, contributing to a deeper understanding of cellular processes .
Organic Synthesis
Scientific Field
Organic Chemistry
Application Summary
In organic synthesis, 3’-Trifluoromethyl-2-phenylacetanilide is employed as an intermediate for the synthesis of more complex organic molecules.
Methods of Application
It may be used in various organic reactions, such as nucleophilic substitution or as a precursor in the synthesis of other trifluoromethyl-containing compounds.
Results and Outcomes
The compound’s role in organic synthesis aids in the creation of new molecules with potential applications in pharmaceuticals and materials science .
Pharmacological Research
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound is investigated for its potential pharmacological effects, given the biological activity of trifluoromethyl groups in various drugs.
Methods of Application
It may be tested in vitro and in vivo to assess its therapeutic potential, bioavailability, and safety profile.
Results and Outcomes
Research could lead to the development of new medications that leverage the unique properties of the trifluoromethyl group for improved efficacy and reduced side effects .
Chemical Engineering
Scientific Field
Chemical Engineering and Process Development
Application Summary
3’-Trifluoromethyl-2-phenylacetanilide plays a role in the development of chemical processes, particularly in the optimization of reaction conditions and scaling up production.
Methods of Application
It may be used in pilot studies to determine the feasibility of large-scale synthesis and to refine the production process for industrial applications.
Results and Outcomes
Successful application in chemical engineering can result in more efficient and cost-effective manufacturing methods for chemicals and pharmaceuticals .
Environmental Science
Scientific Field
Environmental Chemistry and Toxicology
Application Summary
The environmental impact of 3’-Trifluoromethyl-2-phenylacetanilide is studied to understand its behavior in ecosystems and potential toxicity.
Methods of Application
Environmental sampling and laboratory experiments are conducted to monitor the compound’s stability, degradation, and interaction with environmental factors.
Results and Outcomes
Findings contribute to the assessment of the compound’s environmental safety and guide regulations on its use and disposal .
Biochemical Research
Scientific Field
Biochemistry
Application Summary
The compound is used in biochemical research to explore its interactions with biological molecules and potential as a biochemical tool.
Methods of Application
It may be incorporated into assays to study enzyme kinetics or used in the modification of biomolecules for research purposes.
Results and Outcomes
Research can uncover new biochemical pathways or mechanisms, expanding our knowledge of biological systems and aiding in the development of diagnostic tools .
This analysis provides a detailed overview of the diverse applications of 3’-Trifluoromethyl-2-phenylacetanilide in scientific research, highlighting its significance in various scientific fields.
Analytical Chemistry
Scientific Field
Analytical Chemistry
Application Summary
This compound is used in analytical chemistry for the development of new analytical methods, such as chromatography and spectroscopy techniques.
Methods of Application
It may be used as a standard or reference compound in the calibration of instruments and in the validation of analytical procedures.
Results and Outcomes
The application of 3’-Trifluoromethyl-2-phenylacetanilide in analytical chemistry can lead to more accurate and sensitive detection methods for various substances .
Material Science
Scientific Field
Material Science
Application Summary
In material science, the compound is explored for its potential to modify material properties, especially in the development of polymers with enhanced features.
Methods of Application
It could be incorporated into polymer chains or used as a cross-linking agent to influence the physical properties of materials.
Results and Outcomes
Research might result in materials with improved durability, thermal stability, or other desirable characteristics, which can have wide-ranging industrial applications .
Nanotechnology
Scientific Field
Nanotechnology
Application Summary
3’-Trifluoromethyl-2-phenylacetanilide is investigated for its use in the synthesis of nanomaterials and the functionalization of nanoparticles.
Methods of Application
The compound may be used to modify the surface properties of nanoparticles or as a precursor in the synthesis of nanostructures.
Results and Outcomes
Such applications could lead to advancements in the creation of nanodevices or nanomedicines with specific functionalities .
Catalysis Research
Scientific Field
Catalysis and Reaction Engineering
Application Summary
The compound is studied for its role as a ligand or modifier in catalytic systems, potentially affecting the rate and selectivity of chemical reactions.
Methods of Application
It may be used in combination with metals or other catalytic materials to enhance the efficiency of catalytic processes.
Results and Outcomes
Improvements in catalysis could translate to more sustainable and cost-effective chemical production methods .
Fluorine Chemistry
Scientific Field
Fluorine Chemistry
Application Summary
Given its trifluoromethyl group, this compound is significant in the study of fluorine chemistry, which is crucial for the development of pharmaceuticals and agrochemicals.
Methods of Application
It can be used to explore the reactivity and stability of fluorine-containing compounds and to develop new fluorination reactions.
Results and Outcomes
Advancements in fluorine chemistry can lead to the synthesis of novel compounds with unique properties and applications .
Photoredox Catalysis
Scientific Field
Organic Chemistry and Photocatalysis
Application Summary
3’-Trifluoromethyl-2-phenylacetanilide may be involved in photoredox catalysis, a field that harnesses light energy to drive chemical reactions.
Methods of Application
The compound could be used in experiments to study the mechanisms of light-driven reactions and to develop new photocatalytic systems.
Results and Outcomes
Such research has the potential to open up new pathways for chemical synthesis, utilizing light as a clean energy source .
属性
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(10-12)19-14(20)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZJXXWDKOAELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173002 | |
| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Trifluoromethyl-2-phenylacetanilide | |
CAS RN |
1939-21-5 | |
| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1939-21-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-3'-(TRIFLUOROMETHYL)ACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



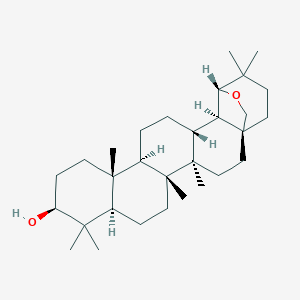
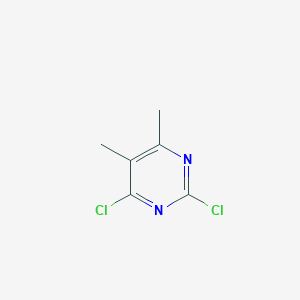
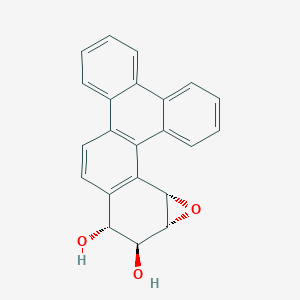
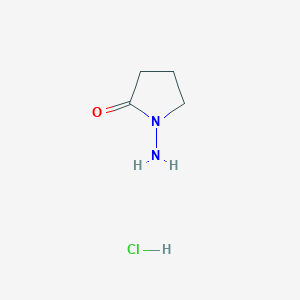
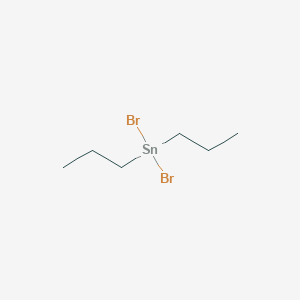
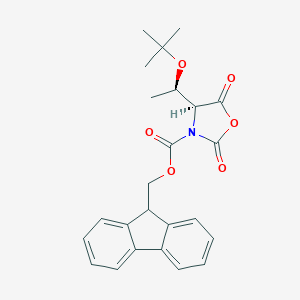

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)

